Schisandrin A

Hepatoprotection Mitochondrial glutathione Structure-activity relationship

Schisandrin A (Sch A; deoxyschisandrin) is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, distinguished from its in-class analogs by the absence of a methylenedioxy group on the cyclooctadiene ring. This structural feature fundamentally alters its mitochondrial glutathione (GSH) stimulatory capacity and hepatoprotective potency compared to Schisandrin B and Schisandrin C, making selection among these lignans non-trivial for liver-related research.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 61281-38-7
Cat. No. B1681556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin A
CAS61281-38-7
Synonymsdeoxyschisandrin
deoxyschizandrin
schisandrin A
schizandrin A
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
InChIKeyJEJFTTRHGBKKEI-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin A (CAS 61281-38-7) Product Evidence Guide — Scientific Selection Baseline


Schisandrin A (Sch A; deoxyschisandrin) is a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, distinguished from its in-class analogs by the absence of a methylenedioxy group on the cyclooctadiene ring [1]. This structural feature fundamentally alters its mitochondrial glutathione (GSH) stimulatory capacity and hepatoprotective potency compared to Schisandrin B and Schisandrin C, making selection among these lignans non-trivial for liver-related research [1]. Sch A also functions as an agonist of adiponectin receptor 2 (AdipoR2, reported IC₅₀ 3.2–3.5 µM) and a mixed inhibitor of CYP3A (IC₅₀ 6.60 µM, Ki 5.83 µM) [2].

Schisandrin A Procurement: Why Schisandrin B or C Cannot Be Directly Substituted in Hepatoprotection Research


In-class lignans such as Schisandrin B (Sch B), Schisandrin C (Sch C), and Schisantherin A are frequently listed together in vendor catalogs under 'Schisandra lignans,' yet their molecular pharmacology diverges in quantitatively meaningful ways. Direct head-to-head studies demonstrate that Sch A, lacking the methylenedioxy moiety, fails to protect against CCl₄-induced hepatotoxicity in mice at a dose (1 mmol/kg) where Sch B and Sch C provide nearly complete protection [1]. Furthermore, Sch A and Sch B exhibit distinct CYP3A inhibition kinetics (mixed non-competitive vs. reversible non-competitive) with differing Ki values (5.83 vs. 4.24 µM), which translates to differential effects on co-administered drug exposure in vivo [2][3]. These data establish that members of this lignan class cannot be interchanged without altering experimental outcomes, particularly in models where hepatic mitochondrial GSH status or CYP3A-mediated metabolism are endpoints of interest.

Schisandrin A Differential Evidence: Head-to-Head and Cross-Study Quantitative Comparisons Against Closest Analogs


Hepatoprotective Inferiority in CCl₄ Model: Methylenedioxy Moiety as Structural Determinant

In a direct head-to-head comparison, Schisandrin A (Sch A) at a daily oral dose of 1 mmol/kg for 3 days failed to protect against CCl₄ hepatotoxicity in mice, whereas Schisandrin B (Sch B) and Schisandrin C (Sch C) at the identical dose regimen produced almost complete protection [1]. The hepatoprotection by Sch B and Sch C was associated with significant increases in hepatic mitochondrial GSH levels and glutathione reductase activity [1]. Separately, at a higher dose of 2 mmol/kg, Sch A did protect against CCl₄ hepatotoxicity, but the underlying mechanism differed from that of Sch B: Sch A-mediated protection relied on enhanced mitochondrial glutathione antioxidant status without HSP25/70 induction, while Sch B engaged both pathways [2]. Hence, Sch A is a mechanistically distinct, dose-sensitive comparator, not a functional substitute for Sch B/C in CCl₄ hepatotoxicity models.

Hepatoprotection Mitochondrial glutathione Structure-activity relationship

CYP3A Inhibition Potency: Quantitative Comparison with Schisandrin B

In a direct comparative study using rat liver microsomes and midazolam 1-hydroxylation as a CYP3A probe, Schisandrin A (Sch A) and Schisandrin B (Sch B) both inhibited CYP3A activity, but with quantitatively distinct parameters [1]. Sch A displayed IC₅₀ = 6.60 µM and Ki = 5.83 µM (mixed non-competitive inhibition), while Sch B exhibited IC₅₀ = 5.51 µM and Ki = 4.24 µM (reversible non-competitive inhibition) [1]. Sch A also showed time- and concentration-dependent inactivation with Kinact = 0.134/min and Ki = 4.51 µM [1]. In vivo, continuous Sch A ingestion (8–32 mg/kg/day × 3 days, rat) significantly reduced CYP3A activity with an apparent in vivo Ki of 30.67 mg/kg [2]. These data indicate that Sch B is a modestly (~1.2×) more potent reversible inhibitor of CYP3A than Sch A, while Sch A additionally exhibits mechanism-based inactivation kinetics not reported for Sch B.

CYP3A inhibition Drug-drug interaction Metabolism

In Vivo Pharmacokinetic Drug Interaction: Differential Effect on Poziotinib AUC and Cmax

A pharmacokinetic drug-drug interaction study in Sprague-Dawley rats directly compared the effects of Schisandrin A and Schisandrin B on the tyrosine kinase inhibitor poziotinib. Rats pre-administered Sch A (20 mg/kg/day × 7 days) showed increased poziotinib AUC₀₋∞ by 0.79-fold and Cmax by 1.17-fold, with corresponding decreases in Vz/F and CLz/F [1]. The Sch B group produced similar directional effects. However, in rat liver microsomes, Sch B was the stronger inhibitor of poziotinib metabolism (IC₅₀ = 2.55 µM for M1 and 6.97 µM for M2) compared to Sch A [1]. Molecular docking indicated both lignans bind more strongly to CYP2D6 than CYP3A4 in the context of poziotinib metabolism [1]. Schisandrol B, tested in a separate tacrolimus co-administration study, showed the strongest overall effect on FK506 oral bioavailability among six Schisandra lignans, surpassing both Sch A and Sch B [2].

Pharmacokinetics Drug interaction Bioavailability

P-Glycoprotein Inhibition and Multidrug Resistance Reversal: Functional Equivalence with Schisandrin B

In vitro transport assays demonstrated that Schisandrin A (Sch A), Schisandrin B (Sch B), and Schisandrol B each inhibit P-gp-mediated efflux of the immunosuppressant tacrolimus (FK506) in Caco-2 cell monolayers [1]. A separate digoxin transport study confirmed that Sch A, Sch B, Schisandrol B, and Schisantherin A all inhibit P-gp-mediated efflux, with Schisandrol B producing the most dramatic increase in oral digoxin bioavailability in vivo [2]. In MDR cancer cell models, Sch A at 20 µM reverses P-gp-mediated doxorubicin resistance in MCF-7/dox cells, an effect shared by Sch B and Schisantherin A, while Schisandrol A and Schisandrol B showed very limited activity [3]. Thus, among dibenzocyclooctadiene lignans, Sch A and Sch B exhibit functional equivalence as P-gp inhibitors, distinguishing them from the schisandrol sub-class.

P-glycoprotein Multidrug resistance Chemosensitization

Adiponectin Receptor 2 (AdipoR2) Agonism: A Target Engagement Profile Distinct from Schisandrin B and Schisandrin C

Schisandrin A has been identified as an agonist of the adiponectin receptor 2 (AdipoR2), a G protein-coupled receptor linked to metabolic regulation and neuroprotection, with reported IC₅₀ values of 3.2–3.5 µM in competitive binding assays . This molecular target profile is notably absent from the published pharmacology of Schisandrin B and Schisandrin C, which have not been reported to engage AdipoR2 [1]. While no direct head-to-head AdipoR2 comparison has been published across the lignan class, the demonstrated AdipoR2 agonism provides a mechanistic basis for Sch A-specific effects in metabolic and neuroprotective models. In a mouse model of Alzheimer's disease, Sch A (4–36 mg/kg) reversed Aβ₁₋₄₂-induced short-term and spatial memory deficits and restored cerebral SOD and GPX activities , a phenotype consistent with AdipoR2-mediated signaling.

AdipoR2 agonism Neuroprotection Metabolic pharmacology

Differential Hepatoprotective Profiles Across Lignans in Acetaminophen-Induced Liver Injury

A comparative study evaluated six Schisandra lignans—Schisandrin A (SinA), Schisandrin B (SinB), Schisandrin C (SinC), Schisandrol A (SolA), Schisandrol B (SolB), and Schisantherin A (SthA)—in a mouse model of acetaminophen (APAP)-induced acute hepatotoxicity [1]. All six lignans conferred significant protection, but clear quantitative ranking was established: SinC and SolB exerted the strongest hepatoprotective effects based on morphological and biochemical endpoints [1]. SinA (Sch A) was protective but ranked below SinC and SolB in overall efficacy. Mechanistically, the lignans inhibited CYP2E1, CYP1A2, and CYP3A11 activities and prevented total and mitochondrial GSH depletion caused by APAP [1]. This study provides a direct cross-class ranking that enables rational lignan selection for APAP hepatotoxicity research: Sch C and Schisandrol B are superior choices for maximal hepatoprotection, while Sch A is appropriate when intermediate potency is sufficient or when AdipoR2-mediated effects are concurrently required.

Acetaminophen hepatotoxicity CYP inhibition GSH preservation

Schisandrin A Optimal Research and Procurement Application Scenarios Based on Quantitative Evidence


Negative Control or Structural Probe in Methylenedioxy SAR Studies

Schisandrin A is the preferred selection when a Schisandra lignan lacking the methylenedioxy group is required as a structural probe or negative control in hepatoprotection studies. Direct evidence shows that at 1 mmol/kg, Sch A does not protect against CCl₄ hepatotoxicity while Sch B and Sch C provide near-complete protection, establishing Sch A as the appropriate methylenedioxy-lacking comparator . At the higher 2 mmol/kg dose, Sch A protects via mitochondrial GSH enhancement alone, without HSP induction, enabling dissection of the dual-pathway mechanism (GSH + HSP) utilized by Sch B .

CYP3A-Mediated Drug-Drug Interaction (DDI) Investigation Requiring Moderate Inhibition with Mechanism-Based Component

Schisandrin A is the lignan of choice for DDI studies where a moderate CYP3A inhibitor with time-dependent inactivation characteristics is desired. Sch A exhibits IC₅₀ = 6.60 µM, Ki = 5.83 µM, and demonstrates mechanism-based inactivation (Kinact = 0.134/min) not reported for Sch B . In rats, Sch A (20 mg/kg/day) increased co-administered poziotinib AUC by 0.79-fold and Cmax by 1.17-fold, a magnitude that may be clinically relevant for therapeutic drug monitoring studies . Sch A is preferred over Schisandrol B when extreme PK boosting is undesirable, as Schisandrol B far exceeds Sch A in bioavailability enhancement potency .

P-Glycoprotein-Mediated Multidrug Resistance Reversal and Chemosensitization Screening

Schisandrin A is functionally appropriate for MDR reversal studies where in vitro P-gp inhibition is the primary endpoint. Sch A (20 µM) reverses doxorubicin resistance in MCF-7/dox cells by blocking P-gp, and its MDR reversal activity is comparable to Sch B and Schisantherin A across multiple MDR cell lines . Sch A is interchangeable with Sch B for in vitro P-gp inhibition screens; the choice between them should be determined by co-endpoints such as CYP3A inhibition or AdipoR2 signaling . If maximal in vivo P-gp inhibition is required, Schisandrol B is the superior choice based on digoxin and tacrolimus co-administration data .

Adiponectin Receptor 2-Mediated Neuroprotection and Metabolic Research

Schisandrin A is uniquely indicated when AdipoR2 agonism (IC₅₀ = 3.2–3.5 µM) is the required pharmacological mechanism, as this target engagement is not shared by Schisandrin B or C . Functional validation includes reversal of Aβ₁₋₄₂-induced memory deficits and restoration of cerebral SOD/GPX activities in a mouse Alzheimer model (4–36 mg/kg) . Sch A is also the preferred lignan for neuroinflammation studies: at 10–50 µM, it reduces LPS-induced NO, IL-6, and TNF-α production and apoptosis in primary mouse microglial cells . For PD models, Sch A pre-treatment decreased IL-6, IL-1β, and TNF-α levels in MPTP-induced Parkinson's disease mice . No other Schisandra lignan has shown this combination of AdipoR2 agonism and neuroprotection across Aβ and MPTP models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisandrin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.